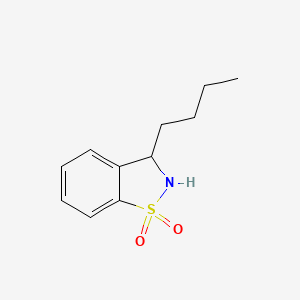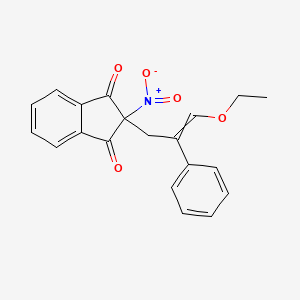
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of nitroindene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the enone intermediate.
Nitration: Introducing the nitro group via nitration reaction using nitric acid or other nitrating agents.
Cyclization: Forming the indene ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine or other reduced forms.
Substitution: Various substitution reactions could occur, particularly at the phenyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenation reagents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroindene Derivatives: Compounds with similar structures but different substituents.
Phenylpropene Derivatives: Compounds with variations in the phenylpropene moiety.
Ethoxy Compounds: Compounds with ethoxy groups attached to different parts of the molecule.
Uniqueness
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
87698-36-0 |
|---|---|
Molekularformel |
C20H17NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-(3-ethoxy-2-phenylprop-2-enyl)-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C20H17NO5/c1-2-26-13-15(14-8-4-3-5-9-14)12-20(21(24)25)18(22)16-10-6-7-11-17(16)19(20)23/h3-11,13H,2,12H2,1H3 |
InChI-Schlüssel |
HWZZMRBSWHRXQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(CC1(C(=O)C2=CC=CC=C2C1=O)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


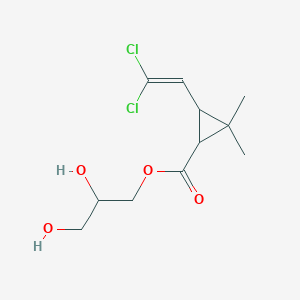

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)


![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

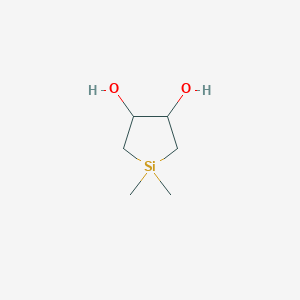
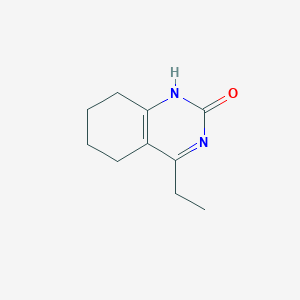
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

